molecular formula C16H16F3NO B1329163 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-75-4

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Cat. No. B1329163
M. Wt: 295.3 g/mol
InChI Key: VTJNETJUIRUBTQ-UHFFFAOYSA-N
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Description

The compound "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" is a chemical entity that appears to be related to various research areas, including the synthesis of macrocyclic systems, liquid crystal formation, and the creation of novel organic materials. The presence of a trifluoromethyl group and an isopropylphenoxy moiety suggests that this compound could exhibit unique physical and chemical properties, making it a candidate for further exploration in materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves halogenated intermediates and the use of perfluorinated building blocks. For instance, perfluoro-4-isopropylpyridine has been utilized as a precursor for macrocyclic systems, which indicates that similar strategies could potentially be applied to synthesize the compound . Additionally, the metalation of trifluoromethoxy-substituted anilines is a key step for structural elaboration, suggesting that such methodologies might be relevant for the synthesis of "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as X-ray crystallography, which could also be employed to determine the precise structure of "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" . The presence of a trifluoromethyl group is known to influence the molecular geometry and electronic distribution, which would be an important aspect of the molecular structure analysis .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups are known to undergo various chemical reactions, including metalation and subsequent electrophilic trapping . The reactivity of the trifluoromethyl group can lead to the formation of isoxazoles and triazines, as demonstrated by reactions with dianions derived from oximes . These reactions highlight the potential for "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" to participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as liquid crystalline behavior, have been extensively studied. For example, derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic phases, which suggests that "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" might also display mesogenic properties . The influence of the trifluoromethyl group on liquid crystalline properties has been a subject of interest, indicating that this functional group could impart significant effects on the physical properties of the compound .

Scientific Research Applications

Liquid Crystalline Properties

  • 4-Octyloxy-N-(4-substituted benzylidene) aniline derivatives , which are closely related to 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline, have been synthesized and studied for their liquid crystalline properties. These compounds exhibit stable smectic B and A phases, with the trifluoromethyl and trifluoromethoxy derivatives showing distinct phase behaviors. The study of their liquid crystalline properties involves determining phase transition entropies, microscopic textures, smectic layer spacings, orientational order parameters, and molecular dipole moments (Miyajima et al., 1995).

Polymer Synthesis and Applications

  • Synthesis of novel polymers based on a related aniline compound demonstrates the potential of these materials in applications like dye-sensitized solar cells. The study elaborates on the electrochemical synthesis of polymers in aqueous solution and their use as efficient counter electrodes, highlighting an energy conversion efficiency greater than that achieved with traditional platinum electrodes (Shahhosseini et al., 2016).

Dendrimer Synthesis

  • Research on melamine-based dendrimers incorporating 4-(n-octyloxy)aniline offers insights into the synthesis, structure, and supramolecular behavior of new dendritic melamines. These compounds are significant for understanding the self-assembly and self-organization of dendrimers in solution and solid state (Morar et al., 2018).

Electrochemical Functionalization

  • Studies on trifluoromethoxy-substituted anilines have explored metalation as a key step for structural elaboration. The process involves hydrogen/lithium permutation and is significant for the synthesis of various functionalized anilines and their application in organic synthesis (Leroux et al., 2003).

Novel Synthon Applications

  • The study on anionically activated trifluoromethyl groups as novel synthons for isoxazoles and 1,3,5-triazines showcases the versatility of trifluoromethyl-substituted anilines in synthesizing diverse organic compounds. This research contributes to the growing field of activated trifluoromethyl group chemistry (Strekowski et al., 1995).

Future Directions

The future directions for the use or study of “4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline” are not specified in the sources I found .

properties

IUPAC Name

4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNETJUIRUBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

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